molecular formula C7H15NO2 B12275567 Norvaline, 2-ethyl-

Norvaline, 2-ethyl-

Cat. No.: B12275567
M. Wt: 145.20 g/mol
InChI Key: LBGMPMJSIJSELV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norvaline, 2-ethyl- is a non-proteinogenic amino acid with the chemical formula C7H15NO2. It is an isomer of the more common amino acid valine and is structurally similar to valeric acid. Norvaline, 2-ethyl- is a white, water-soluble solid that has garnered attention for its potential biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norvaline, 2-ethyl- can be achieved through several methods. One common approach involves the asymmetric transfer allylation of glycine Schiff base using the Corey catalyst derived from cinchonidine. This method produces (S)-allylglycine, which can then be converted to Norvaline, 2-ethyl- through a series of reactions .

Industrial Production Methods: Industrial production of Norvaline, 2-ethyl- typically involves the use of n-butylaldehyde, sodium cyanide, and ammonium chloride as raw materials. The process includes steps such as recrystallization and catalytic hydrogenation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Norvaline, 2-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Norvaline, 2-ethyl-.

    Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method for reducing Norvaline, 2-ethyl-.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Norvaline, 2-ethyl- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein synthesis by depleting amino acids such as serine, methionine, and threonine from the cellular pool. Additionally, it depletes intracellular glutathione S-transferase, which can reverse resistance to certain chemotherapy drugs .

Comparison with Similar Compounds

Norvaline, 2-ethyl- is unique compared to other similar compounds due to its specific biological activities and applications. Similar compounds include:

Norvaline, 2-ethyl- stands out due to its potential therapeutic applications in treating metabolic syndrome, Alzheimer’s disease, and its use in industrial processes .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2S)-2-amino-2-ethylpentanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-5-7(8,4-2)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1

InChI Key

LBGMPMJSIJSELV-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@@](CC)(C(=O)O)N

Canonical SMILES

CCCC(CC)(C(=O)O)N

Origin of Product

United States

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